2,7-Dihydroxy-5-methyl-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-dihydroxy-5-methyl-1-naphthoic acid is a member of the class of naphthoic acids that is 1-naphthoic acid substituted at positions 2 and 7 by hydroxy groups and at position 5 by a methyl group. It has a role as a bacterial metabolite. It is a naphthoic acid and a member of naphthalenediols. It is a conjugate acid of a 2,7-dihydroxy-5-methyl-1-naphthoate.
Scientific Research Applications
Biosynthesis in Antibiotics
2,7-Dihydroxy-5-methyl-1-naphthoic acid is a structural component in the biosynthesis of neocarzinostatin (NCS), an enediyne antibiotic known for its potent antitumor activities. The naphthoic acid moiety of NCS is synthesized via a polyketide synthase (PKS) pathway, indicating its critical role in the formation of biologically active compounds. This biosynthetic pathway showcases the compound's importance in natural antibiotic production and its potential applications in drug discovery and development (Sthapit et al., 2004).
Aryl Hydrocarbon Receptor Modulation
Research has identified derivatives of naphthoic acids, including compounds structurally related to this compound, as aryl hydrocarbon receptor (AhR) agonists/antagonists. These compounds exhibit structure-dependent activity on AhR, a receptor involved in the regulation of biological responses to planar aromatic compounds. This suggests potential therapeutic applications in managing diseases related to AhR dysregulation, such as cancer or immune system disorders (Cheng et al., 2017).
Anticancer Properties
Compounds derived from 1,4-dihydroxy-2-naphthoic acid, which shares a similar naphthoic acid core with this compound, have been synthesized and evaluated for their anticancer properties. These compounds, specifically benzo[g]isochromene-5,10-diones, have shown interesting cytotoxic activity against various cancer cell lines, indicating the potential of this compound derivatives in cancer treatment research (Thi et al., 2015).
Supramolecular Chemistry
The study of 2-hydroxy-3-naphthoic acid, a compound closely related to this compound, in combination with various N-heterocycles has contributed to the understanding of supramolecular assemblies. These studies focus on hydrogen bonds and weak interactions, providing insights into the design and development of new molecular materials with potential applications in nanotechnology and materials science (Pang et al., 2015).
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.2 g/mol |
IUPAC Name |
2,7-dihydroxy-5-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c1-6-4-7(13)5-9-8(6)2-3-10(14)11(9)12(15)16/h2-5,13-14H,1H3,(H,15,16) |
InChI Key |
BLBGRTHACSTGEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C=CC(=C2C(=O)O)O)O |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC(=C2C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.